(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate
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Overview
Description
(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate is an organic compound with a complex structure that includes a furanone ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a furanone derivative with a suitable ester in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its flavor properties in fruits.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another flavor compound with similar structural features.
5-Hydroxyfuran-2(5H)-one derivatives: These compounds share the furanone ring and exhibit similar reactivity .
Uniqueness
(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C9H8O6 |
---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl (4E)-4-(4-hydroxy-5-oxofuran-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H8O6/c1-14-8(12)3-5(10)2-6-4-7(11)9(13)15-6/h2,4,11H,3H2,1H3/b6-2+ |
InChI Key |
VJNQZUMTMSYGQM-QHHAFSJGSA-N |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/1\C=C(C(=O)O1)O |
Canonical SMILES |
COC(=O)CC(=O)C=C1C=C(C(=O)O1)O |
Origin of Product |
United States |
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